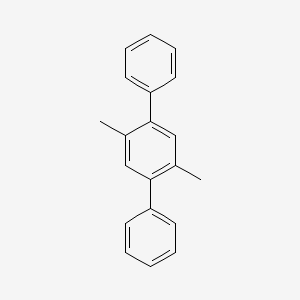

1,4-Dimethyl-2,5-diphenylbenzene

Description

BenchChem offers high-quality 1,4-Dimethyl-2,5-diphenylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethyl-2,5-diphenylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-2,5-diphenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17/h3-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSIRMATSRRTEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CC=CC=C2)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347390 |

Source

|

| Record name | 1,4-dimethyl-2,5-diphenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20260-22-4 |

Source

|

| Record name | 1,4-dimethyl-2,5-diphenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1,4-Dimethyl-2,5-diphenylbenzene via Suzuki-Miyaura Coupling

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Procedure

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a paramount objective. Among the myriad of tools at our disposal, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan for its reliability, functional group tolerance, and relatively mild conditions.[1][2] This guide moves beyond a simple recitation of steps; it is designed to provide a deep, mechanistic understanding and a practical framework for the synthesis of 1,4-Dimethyl-2,5-diphenylbenzene, a substituted p-terphenyl derivative. As a senior application scientist, my focus is not just on the 'how,' but critically, on the 'why'—the causality that dictates experimental choices, ensuring reproducibility, and empowering you to troubleshoot and adapt these principles to your own synthetic challenges.

The target molecule, 1,4-Dimethyl-2,5-diphenylbenzene (CAS 20260-22-4)[3][4], serves as an excellent case study for a double Suzuki coupling. Its synthesis requires the precise formation of two aryl-aryl bonds on a central benzene ring, a task for which the Suzuki reaction is exceptionally well-suited.

The Strategic Approach: Dissecting the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a C-C bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[5][6] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8]

The Catalytic Cycle: A Mechanistic Core

Understanding the catalytic cycle is fundamental to rational optimization and troubleshooting. It is generally accepted to proceed through three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][8][9]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (in our case, 2,5-dibromo-1,4-dimethylbenzene). This is often the rate-determining step and results in a Pd(II) complex.[1][7] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[2] For this reason, an aryl bromide is an excellent and cost-effective choice.

-

Transmetalation: This step involves the transfer of the organic group (phenyl) from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the organoboron compound by a base.[6][10] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the electrophilic Pd(II) center, displacing a halide ligand.[10][11][12]

-

Reductive Elimination: The final step involves the two organic groups coupled on the palladium center forming the new C-C bond and being expelled from the coordination sphere. This collapses the Pd(II) complex back to the catalytically active Pd(0) species, which re-enters the cycle.[7][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Component Selection: An Evidence-Based Rationale

The success of the synthesis is critically dependent on the judicious selection of each reaction component.

The Substrates

The logical disconnection for 1,4-Dimethyl-2,5-diphenylbenzene points to 2,5-dihalo-1,4-dimethylbenzene and two equivalents of phenylboronic acid.

-

Aryl Halide: 2,5-Dibromo-1,4-dimethylbenzene (2,5-dibromo-p-xylene) is the preferred electrophile. Aryl bromides offer a good balance of reactivity and stability, being more reactive than the often-recalcitrant aryl chlorides without the higher cost and light sensitivity of aryl iodides.[13][14]

-

Organoboron Reagent: Phenylboronic acid is commercially available, relatively inexpensive, and stable to air and moisture, making it an ideal coupling partner.[1] Boronic acids are favored for their low toxicity compared to organotin or organozinc alternatives.[7]

The Palladium Catalyst & Ligand

The "engine" of the reaction is the palladium catalyst. While numerous systems exist, the choice is dictated by the reactivity of the substrates.

| Catalyst System | Key Characteristics & Rationale |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable choice. It is a pre-formed, air-stable Pd(0) source that requires no in situ reduction. It is highly effective for reactive substrates like aryl bromides.[15] |

| Pd(OAc)₂ + Ligand | Palladium(II) acetate is a common, air-stable Pd(II) precatalyst. It requires in situ reduction to the active Pd(0) species, often by a phosphine ligand. This allows for modularity, as the ligand can be tuned. For this synthesis, a simple ligand like PPh₃ or a more electron-rich, bulky phosphine like P(t-Bu)₃ could be used to enhance activity.[16] |

| Pd₂(dba)₃ + Ligand | Tris(dibenzylideneacetone)dipalladium(0) is a Pd(0) source often favored for its high reactivity. It must be paired with a stabilizing ligand, like a biphenylphosphine (e.g., SPhos), which can promote high turnover numbers and are effective for sterically hindered substrates.[5][13] |

| Pd(dppf)Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and versatile Pd(II) precatalyst. The dppf ligand provides thermal stability and is effective in a wide range of couplings, including those prone to side reactions.[15][17] |

For the synthesis of 1,4-Dimethyl-2,5-diphenylbenzene from an aryl bromide, Pd(PPh₃)₄ is an excellent starting point due to its proven efficacy and simplicity of use.

The Base

The base is not merely a pH adjuster; it is a stoichiometric reagent essential for activating the boronic acid.[11] Its choice can dramatically influence reaction outcomes.

| Base | Strength | Solubility | Key Insights & Rationale |

| Na₂CO₃ / K₂CO₃ | Moderate | Aqueous | These are the most common, inexpensive, and effective bases for standard Suzuki couplings.[11] They are typically used in an aqueous solution mixed with an organic solvent (e.g., Toluene/H₂O) to facilitate interaction between organic and inorganic reagents. K₂CO₃ is a reliable choice for this synthesis.[14][18] |

| K₃PO₄ | Strong | Aqueous | A stronger base than carbonates, often used for less reactive coupling partners, such as aryl chlorides or sterically hindered substrates. It can sometimes lead to higher yields where carbonates fail.[9] |

| Cs₂CO₃ | Strong | Organic/Aqueous | Cesium carbonate is a highly effective but more expensive base. Its higher solubility in some organic solvents and the nature of the cesium cation can accelerate the reaction, particularly in challenging cases. |

| KF | Weak | Aqueous | Potassium fluoride is a milder base, useful when base-sensitive functional groups are present in the substrates.[16] |

K₂CO₃ in an aqueous/organic biphasic system is the recommended starting point for this synthesis, offering a robust and cost-effective solution.

The Solvent System

The solvent must solubilize the organic substrates and the palladium complex while allowing for effective interaction with the aqueous base.

-

Toluene or Dioxane: These are high-boiling, non-polar aprotic solvents that are excellent for Suzuki reactions. They effectively dissolve the aryl halide, boronic acid, and catalyst complex.[5]

-

THF or DME: Ethereal solvents are also commonly used. They have lower boiling points, which may require longer reaction times or sealed-vessel conditions to reach effective temperatures.[5]

-

Water: An aqueous phase is critical when using inorganic bases like K₂CO₃. It dissolves the base and facilitates the formation of the active boronate species at the phase interface.[5][19] A common ratio is 4:1 or 5:1 organic solvent to water.

A Toluene/Water or Dioxane/Water mixture is a field-proven choice for this reaction.

Experimental Protocol: A Self-Validating Workflow

This protocol details a representative procedure for the synthesis of 1,4-Dimethyl-2,5-diphenylbenzene on a 1 mmol scale.

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1,4-Dimethyl-2,5-diphenylbenzene | C20H18 | CID 620984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Dimethyl-2,5-diphenylbenzene | 20260-22-4 [chemicalbook.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2',5'-Dimethyl-p-terphenyl

This guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of 2',5'-Dimethyl-p-terphenyl. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the detailed structural elucidation of aromatic hydrocarbons. This document covers the synthesis of the target compound, its purification and crystallization, and a thorough examination of its three-dimensional structure using single-crystal X-ray diffraction.

Introduction: The Significance of Structural Analysis

Para-terphenyls, a class of aromatic hydrocarbons, consist of a central benzene ring substituted with two phenyl groups at the 1 and 4 positions.[1] These compounds and their derivatives are of significant interest due to their applications in organic electronics, scintillation counting, and as versatile building blocks in supramolecular chemistry and materials science.[2] The introduction of methyl groups onto the terphenyl backbone, as in 2',5'-Dimethyl-p-terphenyl, can significantly influence its physicochemical properties, including solubility, thermal stability, and, most importantly, its solid-state packing.

A detailed understanding of the crystal structure is paramount as it governs the bulk properties of the material. Crystal engineering, a field dedicated to designing and controlling the formation of crystalline solids, relies heavily on the precise knowledge of intermolecular interactions. This guide will walk through the essential steps to determine and analyze the crystal structure of 2',5'-Dimethyl-p-terphenyl, providing both the "how" and the "why" behind each experimental choice.

Synthesis and Purification of 2',5'-Dimethyl-p-terphenyl

A robust and high-yielding synthesis is the foundational step for obtaining high-quality single crystals. For the construction of the C-C bonds in 2',5'-Dimethyl-p-terphenyl, palladium-catalyzed cross-coupling reactions are the methods of choice due to their efficiency and functional group tolerance.[3][4]

Proposed Synthesis: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a powerful tool for the synthesis of biaryls and polyaryls.[3][5][6]

Reaction Scheme:

Experimental Protocol: Synthesis of 2',5'-Dimethyl-p-terphenyl

-

Reactant Preparation: To a flame-dried Schlenk flask, add 1,4-dibromo-2,5-dimethylbenzene (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Solvent and Degassing: Add a 3:1 mixture of toluene and water. Degas the mixture by bubbling argon through it for 20 minutes.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under an inert atmosphere.

-

Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]

Causality of Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings, known for its stability and high catalytic activity.[3]

-

Base: Potassium carbonate is used to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

-

Solvent System: The biphasic toluene/water system is crucial. The organic phase dissolves the reactants and catalyst, while the aqueous phase dissolves the inorganic base.

Purification and Characterization

The purity of the compound is critical for successful crystallization. After column chromatography, the purity of 2',5'-Dimethyl-p-terphenyl should be assessed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Melting Point Analysis: A sharp melting point indicates a high degree of purity.

Single Crystal Growth

The growth of a single crystal of sufficient size and quality is often the most challenging step in crystal structure analysis.[8] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.

Crystallization Techniques

Several techniques can be employed to grow single crystals of small organic molecules.[9]

Table 1: Crystallization Techniques for 2',5'-Dimethyl-p-terphenyl

| Technique | Description | Rationale |

| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. | The gradual increase in concentration leads to the slow formation of well-ordered crystals.[10] |

| Vapor Diffusion | A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | This method allows for very slow and controlled changes in solvent composition, often yielding high-quality crystals. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. | The solubility of most organic compounds decreases with temperature, leading to crystallization upon cooling. |

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Screening: Test the solubility of purified 2',5'-Dimethyl-p-terphenyl in a range of solvents (e.g., hexane, toluene, ethyl acetate, acetone, and mixtures thereof) to find a solvent in which it is moderately soluble.[11]

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent mixture by gentle warming.

-

Filtration: Filter the warm solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Transfer the filtered solution to a clean vial, cover it with a perforated cap (e.g., aluminum foil with small pinholes), and leave it undisturbed in a vibration-free location at a constant temperature.

-

Harvesting: Once suitable crystals have formed (typically after several days to weeks), carefully remove them from the mother liquor using a pipette or by decanting the solvent.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[12]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

Experimental Protocol: X-ray Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a cryoloop.

-

Data Collection Temperature: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms and reduce radiation damage.

-

Diffractometer Setup: The data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a modern detector (e.g., a CCD or CMOS detector).[13]

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a specific angular range. The exposure time and rotation angle per frame are optimized to obtain a complete and redundant dataset with good signal-to-noise ratio.[14]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The "phase problem" is then solved to obtain an initial electron density map, from which the atomic positions are determined.[15]

Workflow for Structure Solution and Refinement:

Caption: Workflow for solving and refining a crystal structure.

Key Steps:

-

Structure Solution: For small molecules like 2',5'-Dimethyl-p-terphenyl, direct methods are typically used to solve the phase problem and obtain an initial structural model.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.[16][17] The quality of the refinement is assessed by the R-factor, which should be as low as possible.

The Crystal Structure of 2',5'-Dimethyl-p-terphenyl: A Hypothetical Analysis

While an experimentally determined structure is not publicly available at the time of writing, we can hypothesize the key structural features based on the molecular structure and known packing motifs of similar aromatic hydrocarbons.

Molecular Geometry

The 2',5'-Dimethyl-p-terphenyl molecule is expected to be non-planar due to steric hindrance between the methyl groups on the central ring and the hydrogen atoms of the flanking phenyl rings. This will result in a twisted conformation, with significant dihedral angles between the planes of the aromatic rings.

Crystal Packing and Intermolecular Interactions

The crystal packing of aromatic hydrocarbons is primarily governed by a balance of attractive van der Waals interactions (specifically, dispersion forces) and repulsive forces due to orbital overlap.[18][19] The presence of the methyl groups will play a crucial role in directing the crystal packing.

Expected Intermolecular Interactions:

-

π-π Stacking: The aromatic rings are likely to engage in offset π-π stacking interactions, where the rings are not perfectly face-to-face but are shifted relative to each other. This arrangement is often more energetically favorable than a perfect eclipsed conformation.

-

C-H···π Interactions: The hydrogen atoms of the methyl groups and the aromatic rings can interact with the electron-rich π-systems of neighboring molecules. These C-H···π interactions are a significant directional force in the packing of many aromatic compounds.[20]

-

van der Waals Interactions: The overall packing will be optimized to maximize the van der Waals contacts between molecules, leading to a dense and stable crystal lattice.[21]

Hypothetical Crystallographic Data:

The following table presents a hypothetical set of crystallographic data for 2',5'-Dimethyl-p-terphenyl, based on what might be expected for a compound of this nature.

Table 2: Hypothetical Crystallographic Data for 2',5'-Dimethyl-p-terphenyl

| Parameter | Value |

| Chemical formula | C₂₀H₁₈ |

| Formula weight | 258.35 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.0 |

| c (Å) | ~16.0 |

| β (°) | ~95 |

| V (ų) | ~1340 |

| Z | 4 |

| Dcalc (g/cm³) | ~1.28 |

| R-factor | < 0.05 |

Conclusion

The crystal structure analysis of 2',5'-Dimethyl-p-terphenyl provides fundamental insights into its solid-state properties. Through a systematic approach encompassing synthesis, purification, single-crystal growth, and X-ray diffraction analysis, a detailed three-dimensional model of the molecule and its packing in the crystalline state can be obtained. This information is invaluable for understanding structure-property relationships and for the rational design of new materials with tailored functionalities. The methodologies outlined in this guide provide a robust framework for the structural elucidation of this and other related aromatic compounds.

References

Sources

- 1. Structural diversity and biological activity of natural <i>p</i>-terphenyls [mlst.ouc.edu.cn]

- 2. p-Terphenyls From Aspergillus sp. GZWMJZ-055: Identification, Derivation, Antioxidant and α-Glycosidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Kumada coupling - Wikipedia [en.wikipedia.org]

- 5. Sci-Hub. Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate / Synlett, 2009 [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. physics.emu.edu.tr [physics.emu.edu.tr]

- 8. m.youtube.com [m.youtube.com]

- 9. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. Purification [chem.rochester.edu]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. X-ray Data Collection Course [mol-xray.princeton.edu]

- 14. youtube.com [youtube.com]

- 15. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. books.rsc.org [books.rsc.org]

- 17. Basic refinement [www-structmed.cimr.cam.ac.uk]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. Intermolecular forces in crystals of the aromatic hydrocarbons - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 20. Exploring non-covalent interactions in binary aromatic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Spectroscopic Properties of 1,4-Dimethyl-2,5-diphenylbenzene: An In-depth Technical Guide

Introduction

1,4-Dimethyl-2,5-diphenylbenzene, also known as 2',5'-Dimethyl-p-terphenyl, is a fluorescent aromatic hydrocarbon with a rigid, conjugated structure that makes it a subject of interest in materials science and photochemistry. Its photophysical properties, arising from the p-terphenyl core, are of particular importance for applications in organic light-emitting diodes (OLEDs), scintillators, and as a gain medium in dye lasers. An in-depth understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals aiming to leverage its unique properties. This guide provides a comprehensive overview of the spectroscopic properties of 1,4-Dimethyl-2,5-diphenylbenzene, detailing the theoretical underpinnings and practical considerations for its characterization.

Molecular Structure and Synthesis

1,4-Dimethyl-2,5-diphenylbenzene possesses a central benzene ring substituted with two methyl groups and two phenyl groups at the 1,4 and 2,5 positions, respectively. This substitution pattern imparts a C2h symmetry to the molecule, which influences its spectroscopic signatures.

Molecular Formula: C₂₀H₁₈[1][2] Molecular Weight: 258.36 g/mol [1][2] CAS Number: 20260-22-4[2]

A plausible synthetic route to 1,4-Dimethyl-2,5-diphenylbenzene involves a Suzuki coupling reaction. This approach offers high yields and functional group tolerance.

Experimental Protocol: Synthesis via Suzuki Coupling

-

Preparation of 1,4-Dibromo-2,5-dimethylbenzene: Commercially available 1,4-dimethylbenzene (p-xylene) can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction mixture is refluxed to afford 1,4-dibromo-2,5-dimethylbenzene. Purification is typically achieved by recrystallization.

-

Suzuki Coupling Reaction: The synthesized 1,4-dibromo-2,5-dimethylbenzene is then reacted with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like aqueous sodium carbonate. The reaction is typically carried out in a solvent mixture, for example, toluene and ethanol, under an inert atmosphere and heated to reflux.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel followed by recrystallization to yield pure 1,4-Dimethyl-2,5-diphenylbenzene.

Caption: Synthetic workflow for 1,4-Dimethyl-2,5-diphenylbenzene.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous characterization of 1,4-Dimethyl-2,5-diphenylbenzene.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of 1,4-Dimethyl-2,5-diphenylbenzene is dominated by π-π* transitions within the conjugated terphenyl system. Based on data for the closely related p-terphenyl, which exhibits a strong absorption maximum (λmax) at approximately 276 nm, a similar absorption profile is expected for the dimethyl derivative.[3] The methyl groups are anticipated to cause a slight bathochromic (red) shift in the absorption maximum due to their electron-donating inductive effect. For 2-methyl-p-terphenyl, the excitation peak is observed at 263 nm.[4]

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| p-Terphenyl | Cyclohexane | 276 | 33,800 | [3] |

| 2-Methyl-p-terphenyl | Cyclohexane | 263 | Not specified | [4] |

| 1,4-Dimethyl-2,5-diphenylbenzene | Cyclohexane | Est. 275-280 | Est. > 30,000 | - |

Estimated values based on structurally similar compounds.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 1,4-Dimethyl-2,5-diphenylbenzene in a UV-grade solvent such as cyclohexane or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Use the pure solvent as a reference.

-

Data Analysis: Determine the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Caption: Workflow for UV-Visible spectroscopic analysis.

Fluorescence Spectroscopy

1,4-Dimethyl-2,5-diphenylbenzene is expected to be highly fluorescent, a characteristic property of the p-terphenyl scaffold. The parent compound, p-terphenyl, exhibits a high fluorescence quantum yield of 0.93.[3] The emission spectrum is anticipated to be in the near-UV or blue region of the electromagnetic spectrum. For instance, 2-methyl-p-terphenyl has an emission peak at 335 nm.[4] The methyl substituents on the central ring of 1,4-Dimethyl-2,5-diphenylbenzene may slightly influence the emission wavelength and quantum yield.

| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

| p-Terphenyl | Toluene | Not specified | Not specified | - | [5] |

| p-Terphenyl | Cyclohexane | 290 | 338 | 0.93 | [3][6] |

| 2-Methyl-p-terphenyl | Cyclohexane | 263 | 335 | Not specified | [4] |

| 1,4-Dimethyl-2,5-diphenylbenzene | Cyclohexane | Est. 278 | Est. 340-350 | Est. > 0.9 | - |

Estimated values based on structurally similar compounds.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a very dilute solution of the compound in a fluorescence-grade solvent to avoid inner-filter effects. The absorbance of the solution at the excitation wavelength should be below 0.1.

-

Instrumentation: Utilize a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement: Record the emission spectrum by exciting the sample at its absorption maximum (λmax). The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Caption: Workflow for fluorescence spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 1,4-Dimethyl-2,5-diphenylbenzene.

¹H NMR Spectroscopy: Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple.

-

Aromatic Protons: The protons on the terminal phenyl rings will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons on the central benzene ring will appear as a singlet.

-

Methyl Protons: The two equivalent methyl groups will give rise to a single, sharp singlet in the upfield region (δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy: The symmetry of the molecule will also be reflected in the ¹³C NMR spectrum, resulting in fewer signals than the total number of carbon atoms.

-

Aromatic Carbons: The carbon atoms of the phenyl rings and the central benzene ring will resonate in the downfield region (δ 120-150 ppm). Due to symmetry, several distinct signals are expected for the aromatic carbons.

-

Methyl Carbons: The two equivalent methyl carbons will produce a single signal in the upfield region (δ 15-25 ppm).

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | Multiplet | 10H |

| Central Ring-H | ~7.1 | Singlet | 2H |

| Methyl-H | ~2.2 | Singlet | 6H |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Phenyl-C (quaternary) | 138 - 142 |

| Phenyl-C (CH) | 127 - 130 |

| Central Ring-C (substituted) | 135 - 140 |

| Central Ring-C (CH) | 130 - 135 |

| Methyl-C | 19 - 22 |

Chemical shift values are estimations based on analogous structures.[7]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional): For unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-Dimethyl-2,5-diphenylbenzene will exhibit characteristic vibrational modes associated with its aromatic and aliphatic components.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

-

C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene rings are particularly diagnostic. For a 1,2,4,5-tetrasubstituted central ring, a strong absorption is expected in the 900-860 cm⁻¹ range. The monosubstituted phenyl rings will show strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹.

-

CH₃ Bending: Symmetric and asymmetric bending vibrations of the methyl groups will appear around 1450 cm⁻¹ and 1380 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| CH₃ Asymmetric Bend | ~1450 |

| CH₃ Symmetric Bend | ~1380 |

| Aromatic C-H Out-of-Plane Bend (Central Ring) | 900 - 860 |

| Aromatic C-H Out-of-Plane Bend (Phenyl Rings) | 770 - 730 and 710 - 690 |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the characteristic absorption bands to their corresponding vibrational modes.

Caption: Workflow for Infrared spectroscopic analysis.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion: The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (258.36).

-

Fragmentation: Fragmentation is likely to occur via benzylic cleavage, leading to the loss of a methyl group to form a stable benzylic cation. Loss of a phenyl group is also a possible fragmentation pathway.

| m/z | Proposed Fragment |

| 258 | [C₂₀H₁₈]⁺ (Molecular Ion) |

| 243 | [C₁₉H₁₅]⁺ (Loss of CH₃) |

| 181 | [C₁₄H₁₃]⁺ (Loss of C₆H₅) |

| 165 | [C₁₃H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of compound.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: Workflow for Mass Spectrometric analysis.

Conclusion

The spectroscopic properties of 1,4-Dimethyl-2,5-diphenylbenzene are well-defined by its rigid, conjugated p-terphenyl core and the presence of methyl substituents. Its strong UV absorption and high fluorescence quantum yield make it a promising material for optoelectronic applications. The combination of UV-Vis, fluorescence, NMR, IR, and mass spectrometry provides a comprehensive characterization of this molecule, confirming its structure and elucidating its electronic and vibrational properties. The experimental protocols and interpretive guidelines presented in this technical guide serve as a valuable resource for researchers working with this and related aromatic compounds.

References

-

Prahl, S. (2017). p-Terphenyl. OMLC. Retrieved from [Link]

- Ravilious, C. F. (1952). The Absorption and Fluorescence Spectra of P-Terphenyl in Toluene.

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 620984, 1,4-Dimethyl-2,5-diphenylbenzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr. Retrieved from [Link]

-

ResearchGate. (2025). UV-Vis characteristic bands representing p-terphenyl in pure and pentacene-doped p. Retrieved from [Link]

- Hussein Ali Kadhim Kyhoiesh, Mohammed K. Al-Hussainawy, Azal Shakir Waheeb, Khalid J. Al-Adilee. (2021). Synthesis, spectral characterization, lethal dose (LD50) and acute toxicity studies of 1,4-Bis(imidazolylazo)benzene (BIAB). Heliyon, 7(9), e07969.

-

ResearchGate. (2025). Experimental and theoretical studies of 2,5-diphenyl-1,4-distyrylbenzenes with all-cis- And all-trans double bonds: Chemical structure determination and optical properties. Retrieved from [Link]

- Liu, X., et al. (2019). Structural diversity and biological activity of natural p-terphenyls. Applied Microbiology and Biotechnology, 103(1), 109-118.

- Gürbüz, D., et al. (2026). Synthesis, Spectral and Theoretical Characterization of 5,6-Dichloro/Dimethyl-2-(2´,3´/2´,4´/2´,5´/3´,4´/3´,5´-Dimethoxyphenyl)-1H-Benzimidazoles.

- Saad Anwar. (2024, March 24). How many peaks are there in the 13C NMR spectrum of 1,4 dimethylbenzene|NMR|AQA A Level [Video]. YouTube.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70755, 1,4-Dibromo-2,5-dimethylbenzene. Retrieved from [Link]

-

ResearchGate. (2022). Vibrational Features of Diphenylhydantoin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 626950, p-Terphenyl, 2,5-dichloro-. Retrieved from [Link]

- The Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.

- MDPI. (2024). Synthesis, Spectroscopic Characterization, and Photophysical Studies of Heteroleptic Silver Complexes Bearing 2,9-Bis(styryl)-1,10-phenanthroline Ligands and Bis[(2-diphenylphosphino)phenyl] Ether.

- ESA-IPB. (n.d.).

- ResearchGate. (2025). A Temperature Dependent X-ray Study of the Order–Disorder Enantiotropic Phase Transition of p-Terphenyl.

- MDPI. (2024). Interplay between Theory and Photophysical Characterization in Symmetric α-Substituted Thienyl BODIPY Molecule.

- ResearchGate. (2025). The vibrational structure of (E,E ')

- Zhang, Y., et al. (2014). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides. PLoS ONE, 9(5), e98624.

- Semantic Scholar. (n.d.). Synthesis, spectroscopic characterization, crystal structure and theoretical investigation of two azo-palladium (II) complexes d.

- Hindawi. (2022). Study of Synthesis, Characterization, DFT, and In Vitro Biological Activity of Cu(II), Co(II), and Fe(II) Metal.

Sources

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. omlc.org [omlc.org]

- 3. Absorption [2-Methyl-P-Terphenyl] | AAT Bioquest [aatbio.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Spectrum [P-Terphenyl] | AAT Bioquest [aatbio.com]

- 6. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectroscopyonline.com [spectroscopyonline.com]

A Comprehensive Technical Guide to the Photophysical Characterization of 2',5'-Dimethyl-p-terphenyl

Abstract

This technical guide provides a comprehensive framework for the detailed photophysical characterization of 2',5'-Dimethyl-p-terphenyl. While specific experimental data for this particular derivative is not extensively published, this document leverages established principles and data from the parent compound, p-terphenyl, and its derivatives to outline a robust investigatory workflow.[1][2] It is designed for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the molecule's electronic and optical properties. The guide covers synthesis considerations, sample preparation, and a suite of spectroscopic techniques, including UV-Vis absorption and fluorescence spectroscopy, as well as methods for determining critical quantitative parameters such as fluorescence quantum yield and lifetime. Each section emphasizes the causality behind experimental choices, ensuring a trustworthy and scientifically rigorous approach.

Introduction: The Significance of the p-Terphenyl Scaffold

The p-terphenyl scaffold, consisting of three linearly connected benzene rings, is a foundational structure in the field of organic electronics and photophysics.[3] These compounds are known for their high fluorescence quantum yields and are frequently employed as scintillators for radiation detection and as gain media in organic lasers.[4] The introduction of methyl groups onto the p-terphenyl core, as in 2',5'-Dimethyl-p-terphenyl, can significantly alter its photophysical and material properties. These substitutions can enhance solubility, influence crystal packing, and tune the electronic energy levels, thereby modifying the absorption and emission characteristics.[1] A thorough photophysical characterization is therefore essential to elucidate the structure-property relationships and to evaluate the potential of 2',5'-Dimethyl-p-terphenyl for applications such as dopants in plastic scintillators or as fluorescent probes.[1]

Synthesis and Sample Preparation

Synthesis Strategy

The synthesis of p-terphenyl derivatives can be achieved through various cross-coupling reactions, with the Suzuki and Stille reactions being prominent examples.[3] For 2',5'-Dimethyl-p-terphenyl, a plausible approach involves the Suzuki coupling of a monoborylated 1,4-dibromobenzene derivative with 2,5-dimethylphenylboronic acid. The precise synthesis route and purification are critical as even trace impurities can significantly impact photophysical measurements, often acting as quenchers or introducing extraneous absorption/emission bands.

Sample Preparation for Photophysical Analysis

The choice of solvent and sample concentration are paramount for accurate photophysical measurements.

-

Solvent Selection: Non-polar solvents like cyclohexane or hexane are often preferred for fundamental characterization of non-polar aromatic hydrocarbons like p-terphenyl.[5] These solvents minimize solute-solvent interactions, providing spectra that are representative of the molecule's intrinsic electronic transitions. For application-specific studies, the solvent should mimic the intended operational environment.

-

Concentration and Purity: For absorption measurements, concentrations are chosen to achieve an absorbance maximum between 0.1 and 1.0 to ensure linearity within the Beer-Lambert law. For fluorescence measurements, samples should be dilute, typically with an absorbance of less than 0.1 at the excitation wavelength, to avoid inner-filter effects.[5] High-purity solvents (spectroscopic grade) are mandatory.

-

Deoxygenation: Dissolved molecular oxygen is an efficient quencher of fluorescence and phosphorescence. For accurate quantum yield and lifetime measurements, it is often necessary to deoxygenate the sample solution by bubbling with an inert gas like nitrogen or argon.

Core Photophysical Characterization Workflow

The following sections detail the essential experimental procedures for a comprehensive photophysical analysis.

UV-Vis Absorption Spectroscopy

This technique probes the electronic transitions from the ground state (S₀) to excited singlet states (S₁, S₂, etc.).

Experimental Protocol:

-

Prepare a stock solution of 2',5'-Dimethyl-p-terphenyl in the chosen solvent (e.g., cyclohexane) with a precisely known concentration.

-

Perform serial dilutions to prepare a set of solutions with varying concentrations.

-

Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm). Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Plot the absorbance at the absorption maximum (λmax) against concentration. The slope of this plot, according to the Beer-Lambert law (A = εcl), will yield the molar extinction coefficient (ε).

Data Interpretation: The absorption spectrum reveals the energies of the allowed electronic transitions. For p-terphenyl in cyclohexane, the main absorption peak is around 276 nm.[5] The methyl substituents on 2',5'-Dimethyl-p-terphenyl may cause a slight red-shift (bathochromic shift) in this peak. The molar extinction coefficient is a measure of the probability of that transition.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission from the first excited singlet state (S₁) back to the ground state (S₀).

Experimental Protocol:

-

Prepare a dilute solution of the compound with an absorbance of < 0.1 at the intended excitation wavelength.

-

Using a spectrofluorometer, record the emission spectrum by exciting the sample at its absorption maximum (λmax). The emission monochromator is scanned to detect the fluorescence.

-

Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum fluorescence intensity and scanning the excitation monochromator. The resulting spectrum should closely match the absorption spectrum.

-

Ensure all spectra are corrected for the instrument's wavelength-dependent sensitivity.[5]

Data Interpretation: The emission spectrum reveals the energy of the S₁ → S₀ transition. The difference in wavelength (or energy) between the absorption maximum (λabs) and the emission maximum (λem) is the Stokes shift . For p-terphenyl, the emission maximum is around 338-343 nm.[6]

Workflow for Spectroscopic Characterization

Caption: General workflow for absorption and fluorescence spectroscopy.

Determination of Key Photophysical Parameters

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is a critical measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is most common.

Experimental Protocol (Relative Method):

-

Select a Standard: Choose a fluorescence standard with an emission range that overlaps with the sample. For emission in the 340 nm region, quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.546) or anthracene in ethanol (ΦF = 0.27) are common choices.

-

Prepare Samples: Prepare a series of dilute solutions (absorbance < 0.1 at the excitation wavelength) of both the sample (2',5'-Dimethyl-p-terphenyl) and the standard.

-

Measure Spectra: Record the absorption and fluorescence emission spectra for all solutions. The excitation wavelength must be the same for the sample and the standard.

-

Calculate Quantum Yield: The quantum yield is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

ΦF is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Causality and Trustworthiness: Using a series of concentrations and plotting integrated intensity versus absorbance allows for a more robust determination and helps to identify and mitigate issues from inner-filter effects. The parent p-terphenyl has a very high quantum yield of 0.93 in cyclohexane.[5]

Diagram of Relative Quantum Yield Measurement

Caption: Key components for relative fluorescence quantum yield determination.

Fluorescence Lifetime (τF)

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is often measured using Time-Correlated Single Photon Counting (TCSPC).

Experimental Protocol (TCSPC):

-

Instrument Setup: A TCSPC instrument uses a high-repetition-rate pulsed laser source (e.g., a picosecond diode laser) to excite the sample.

-

Data Acquisition: The instrument measures the time delay between the laser pulse (start signal) and the detection of the first fluorescence photon (stop signal). This is repeated for millions of events.

-

Decay Curve: A histogram of these time delays creates the fluorescence decay curve.

-

Data Analysis: The decay curve is typically fitted to a mono- or multi-exponential function to extract the lifetime (τF). The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.

Data Interpretation: A mono-exponential decay indicates a single fluorescent species in a homogeneous environment. Multi-exponential decays can suggest the presence of different conformers, excited-state reactions, or impurities. The fluorescence lifetime, along with the quantum yield, allows for the calculation of the radiative (kr) and non-radiative (knr) decay rate constants (ΦF = kr / (kr + knr) and τF = 1 / (kr + knr)).

Summary of Photophysical Data (Representative)

The following table summarizes the expected photophysical properties for 2',5'-Dimethyl-p-terphenyl based on data from the parent p-terphenyl compound. Actual experimental values will need to be determined.

| Parameter | Symbol | Expected Value (in Cyclohexane) | Reference |

| Absorption Max. | λabs | ~276 - 280 nm | [5] |

| Molar Absorptivity | ε | ~33,800 M-1cm-1 at λabs | [5] |

| Emission Max. | λem | ~338 - 345 nm | [5] |

| Stokes Shift | Δν | ~5,800 cm-1 | Calculated |

| Fluorescence Quantum Yield | ΦF | ~0.93 | [5] |

| Fluorescence Lifetime | τF | ~1-2 ns | [7][8] |

Conclusion

This guide outlines a rigorous, field-proven methodology for the comprehensive photophysical characterization of 2',5'-Dimethyl-p-terphenyl. By systematically applying these spectroscopic and analytical techniques, researchers can obtain a detailed understanding of the molecule's excited-state behavior. This knowledge is fundamental for its rational application in advanced materials, including high-efficiency plastic scintillators, organic light-emitting diodes (OLEDs), and specialized fluorescent probes. The emphasis on proper experimental design, from sample preparation to data analysis, ensures the generation of reliable and reproducible results, upholding the highest standards of scientific integrity.

References

-

Highly Soluble p-Terphenyl and Fluorene Derivatives as Efficient Dopants in Plastic Scintillators for Sensitive Nuclear Material Detection. (n.d.). ResearchGate. Retrieved from [Link]

-

Prahl, S. (2017). p-Terphenyl Optical Properties. Oregon Medical Laser Center. Retrieved from [Link]

-

Photophysical properties of functionalized terphenyls and implications to photoredox catalysis. (n.d.). ChemRxiv. Retrieved from [Link]

-

Growth of Pentacene-Doped p-Terphenyl Crystals Using SSVBT and Doping Effects in p-Terphenyl Molecular Crystals. (2022). MDPI. Retrieved from [Link]

-

Converting p-terphenyl into a novel organo-catalyst for LED-driven energy and electron transfer photoreactions in water. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Synthesis method of 2, 5-dimethyl p-phenylenediamine. (n.d.). Google Patents.

-

Properties of para-terphenyl as detector for α, β and γ radiation. (2013). arXiv.org. Retrieved from [Link]

-

Preparation of 2,5-Dimethyl-l-Phenylpyrrole. (n.d.). Academia.edu. Retrieved from [Link]

-

Structural diversity and biological activity of natural p-terphenyls. (2020). PubMed Central. Retrieved from [Link]

-

Spectral-Luminescence and Scintillation Properties of p-Terphenyl Single Crystal Grown from Melt. (2025). ResearchGate. Retrieved from [Link]

-

Evaluation of the Photophysical Properties of Two Scintillators: Crystalline Para-terphenyl and Plastic-Embedded 2,5-Diphenyloxazole Dye (EJ-276) at Room and Cryogenic Temperatures. (2022). PubMed. Retrieved from [Link]

- Process of production of 2,5-dimethylphenol. (n.d.). Google Patents.

-

Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Fluorescence quantum yields of compounds B, highlighting the very low native fluorescence of N-aryl derivatives B8–B10. (n.d.). ResearchGate. Retrieved from [Link]

-

2',5'-Diethyl-3,4-dimethyl-4',6'-diphenyl-m-terphenyl. (n.d.). SpectraBase. Retrieved from [Link]

-

Dynamics of Two-Color Two-Photon Excited Fluorescence of P-Terphenyl: Determination and Analysis of the Molecular Parameters. (2010). PubMed. Retrieved from [Link]

-

p-Terphenyl. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis of Poly(p‐Terphenyl N,N‐Dimethylpiperidinium)s Using Asymmetric Ketone‐Based Branching Agent. (2025). ResearchGate. Retrieved from [Link]

-

Fluorescence excitation functions of p-terphenyl, 2,5-biphenylfuran, oxazoles, and oxadiazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Future Paths in Cryogenic Single-Molecule Fluorescence Spectroscopy. (2023). PubMed Central. Retrieved from [Link]

-

Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and preparation of p-terphenyl based polymer with stable fluorescence performance. (2025). ResearchGate. Retrieved from [Link]

-

p-Terphenyl (CAS 92-94-4) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arxiv.org [arxiv.org]

- 5. omlc.org [omlc.org]

- 6. Spectrum [P-Terphenyl] | AAT Bioquest [aatbio.com]

- 7. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamics of two-color two-photon excited fluorescence of p-terphenyl: determination and analysis of the molecular parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 1,4-Dimethyl-2,5-diphenylbenzene: An In-Depth Technical Guide

Introduction: The Structural Elucidation of a Key Aromatic Building Block

1,4-Dimethyl-2,5-diphenylbenzene, also known as 2',5'-dimethyl-p-terphenyl, is a significant organic compound featuring a central benzene ring substituted with two methyl and two phenyl groups. Its rigid, aromatic structure makes it a valuable building block in materials science, particularly in the development of scintillators, liquid crystals, and organic light-emitting diodes (OLEDs). An unambiguous confirmation of its molecular structure is paramount for ensuring the desired properties and reactivity in these applications. This technical guide provides a comprehensive analysis of the mass spectrometry and Nuclear Magnetic Resonance (NMR) data for 1,4-dimethyl-2,5-diphenylbenzene, offering researchers and drug development professionals a detailed blueprint of its spectroscopic characteristics.

This guide moves beyond a simple presentation of data, delving into the causal relationships behind the observed spectral features. By understanding the "why" behind the data, scientists can more effectively utilize these powerful analytical techniques for the characterization of their own novel aromatic compounds.

Molecular Identity and Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈ | |

| Molecular Weight | 258.36 g/mol | |

| IUPAC Name | 1,4-dimethyl-2,5-diphenylbenzene |

Mass Spectrometry Analysis: Unveiling the Molecular Ion and Fragmentation Pathway

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. For 1,4-dimethyl-2,5-diphenylbenzene, electron ionization (EI) is a common method to generate the molecular ion and induce fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A detailed, step-by-step methodology for acquiring the mass spectrum of 1,4-dimethyl-2,5-diphenylbenzene is as follows:

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane. It is crucial to use high-purity solvents to avoid interference from impurities.

-

Inlet System: The sample solution is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any residual impurities, or through a direct insertion probe.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Mass Analysis: The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Diagram of the Mass Spectrometry Workflow

Caption: Workflow for EI-MS analysis of 1,4-dimethyl-2,5-diphenylbenzene.

Interpretation of the Mass Spectrum

The mass spectrum of 1,4-dimethyl-2,5-diphenylbenzene is characterized by a prominent molecular ion peak and a series of fragment ions that provide structural clues.

Table of Key Mass Spectral Data

| m/z | Proposed Fragment | Interpretation |

| 258 | [C₂₀H₁₈]⁺• | Molecular Ion (M⁺•) |

| 243 | [C₁₉H₁₅]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 182 | [C₁₄H₁₄]⁺• | Putative retro-Diels-Alder fragmentation or cleavage of both phenyl groups. |

| 165 | [C₁₃H₉]⁺ | A stable fluorenyl-like cation, a common fragment in polyaromatic systems. |

| 91 | [C₇H₇]⁺ | Tropylium ion, formed from the cleavage of a phenylmethyl moiety. |

The fragmentation pattern is initiated by the loss of a methyl group, a common fragmentation pathway for methylated aromatic compounds, leading to the formation of a resonance-stabilized cation at m/z 243. The presence of the tropylium ion at m/z 91 is a strong indicator of a benzyl-type substructure. The ion at m/z 165 is characteristic of polycyclic aromatic hydrocarbons and suggests rearrangement and cyclization of the fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule. Due to the high symmetry of 1,4-dimethyl-2,5-diphenylbenzene, its NMR spectra are relatively simple and highly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all proton resonances.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Diagram of the NMR Spectroscopy Workflow

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.

¹H NMR Spectral Analysis (Predicted)

Due to the symmetry of the molecule (a C₂ axis bisecting the central ring), we can predict the following signals in the ¹H NMR spectrum:

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.40 - 7.20 | Multiplet | 10H | Phenyl protons | The protons of the two equivalent phenyl groups will appear as a complex multiplet in the typical aromatic region. |

| ~ 7.10 | Singlet | 2H | Central ring protons | The two protons on the central benzene ring are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. |

| ~ 2.15 | Singlet | 6H | Methyl protons | The six protons of the two equivalent methyl groups are shielded by the alkyl group and will appear as a singlet upfield. |

The exact chemical shifts can be influenced by the solvent and the specific conformation of the phenyl rings relative to the central ring. The lack of splitting for the central ring and methyl protons is a direct consequence of the molecule's symmetry.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 | Quaternary C (ipso-phenyl) | The carbon atoms of the central ring attached to the phenyl groups are deshielded. |

| ~ 138 | Quaternary C (ipso-methyl) | The carbon atoms of the central ring attached to the methyl groups. |

| ~ 130 | CH of central ring | The protonated carbons of the central benzene ring. |

| ~ 129 | CH of phenyl rings | The ortho- and meta- carbons of the phenyl rings. |

| ~ 128 | CH of phenyl rings | The para- carbons of the phenyl rings. |

| ~ 20 | CH₃ | The methyl carbons, appearing in the typical aliphatic region. |

The number of distinct signals in the ¹³C NMR spectrum directly confirms the symmetry of the molecule. The chemical shifts are typical for substituted aromatic compounds.

Conclusion: A Multi-faceted Approach to Structural Verification

The combined application of mass spectrometry and NMR spectroscopy provides a robust and unequivocal structural confirmation of 1,4-dimethyl-2,5-diphenylbenzene. Mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation pathways, while ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern and the molecule's inherent symmetry. This comprehensive spectroscopic data serves as a critical reference for researchers working with this important aromatic compound, ensuring the integrity of their materials and the reliability of their scientific investigations.

References

-

PubChem. 1,4-Dimethyl-2,5-diphenylbenzene. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum. [Link]

-

Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene. [Link]

-

Harvard University. Sample Preparation | Harvard Center for Mass Spectrometry. [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

Introduction: Unveiling the Luminescent Potential of a Terphenyl Derivative

An In-Depth Technical Guide to the Fluorescence Quantum Yield of 1,4-Dimethyl-2,5-diphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

1,4-Dimethyl-2,5-diphenylbenzene is a substituted aromatic hydrocarbon belonging to the p-terphenyl class of molecules.[1][2] Compounds in this family are known for their applications as organic scintillators and laser dyes, owing to their rigid, highly conjugated π-electron systems that often give rise to strong fluorescence.[3] The fluorescence quantum yield (Φf) is the single most critical parameter for quantifying the efficiency of this light emission process. It represents the ratio of photons emitted as fluorescence to the number of photons absorbed, effectively measuring the probability that an excited molecule will return to its ground state via luminescence.[4][5]

A high quantum yield is paramount for applications requiring bright fluorescent signals, such as in the development of sensitive bio-imaging probes, high-efficiency organic light-emitting diodes (OLEDs), and robust laser materials. While the specific fluorescence quantum yield of 1,4-Dimethyl-2,5-diphenylbenzene is not widely reported in the literature, its structural characteristics suggest significant luminescent potential. This guide, therefore, serves as a comprehensive technical manual, providing both the theoretical foundation and a field-proven experimental protocol for the precise determination of its fluorescence quantum yield.

Theoretical Framework: The Photophysics of Fluorescence Efficiency

Upon absorbing a photon of light, a fluorophore is elevated to an electronically excited state. The fluorescence quantum yield is dictated by the competition between the rate of fluorescence emission (k_f_) and the rates of all non-radiative decay pathways (k_nr_) that deactivate the excited state without emitting a photon. These non-radiative pathways include processes like internal conversion (heat loss) and intersystem crossing to a triplet state.[4]

The quantum yield (Φf) is mathematically expressed as:

Φf = k_f_ / (k_f_ + k_nr_)

This relationship underscores that a high quantum yield is achieved when the radiative decay rate significantly outpaces the sum of all non-radiative rates. The following sections will detail the intrinsic molecular and extrinsic environmental factors that influence this balance and the robust methodology required to measure it accurately.

Caption: Key photophysical pathways governing fluorescence quantum yield.

Key Factors Influencing the Fluorescence Quantum Yield of Aromatic Hydrocarbons

The luminescence of a molecule like 1,4-Dimethyl-2,5-diphenylbenzene is not an immutable property. It is highly sensitive to both its intrinsic structure and its immediate chemical environment. Understanding these factors is crucial for experimental design and data interpretation.

| Factor | Description | Impact on 1,4-Dimethyl-2,5-diphenylbenzene |

| Molecular Structure | The rigidity of a molecule and the nature of its π-system are primary determinants. Aromatic compounds with extensive conjugation and rigid structures tend to have higher quantum yields because rigidity reduces energy loss through vibrational non-radiative pathways.[6] | The terphenyl backbone provides a rigid, conjugated system, which is favorable for high fluorescence efficiency. The methyl substituents are electron-donating groups which can further enhance fluorescence.[7] |

| Solvent Properties | The polarity, viscosity, and temperature of the solvent can significantly alter fluorescence. Increasing temperature or decreasing viscosity increases the frequency of molecular collisions, which promotes deactivation via external conversion, thereby lowering the quantum yield.[6] The solvent can also have a significant impact on the quantum yield.[8][9] | Non-polar, viscous solvents at lower temperatures are predicted to be optimal for maximizing the fluorescence quantum yield of this non-polar molecule. |

| Analyte Concentration | At high concentrations, two phenomena can reduce the measured quantum yield. Primary inner filter effect: Excessive absorption of excitation light by the sample. Secondary inner filter effect (reabsorption): Absorption of emitted fluorescence by other fluorophore molecules in the solution.[10] | This is a critical experimental consideration. To obtain an accurate quantum yield, measurements must be performed on optically dilute solutions.[4][11] |

| Presence of Quenchers | Certain species, most notably dissolved molecular oxygen, can interact with the excited state of the fluorophore and promote non-radiative decay, a process known as quenching.[7] | For the most accurate measurements, particularly for compounds with long fluorescence lifetimes, deoxygenation of the solvent (e.g., by purging with nitrogen or argon) may be necessary. |

A Validated Protocol for Determining Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of an unknown compound is the comparative method, as detailed by Williams et al.[4] This approach involves comparing the fluorescence properties of the test sample to a well-characterized fluorescence standard with a known quantum yield (Φf_ST).

The core principle is that if two solutions (standard and sample) have the same absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The relationship is defined by the following equation:

Φf_X_ = Φf_ST_ * (Grad_X_ / Grad_ST_) * (n_X_² / n_ST_²)

Where:

-

Φf_X_ is the fluorescence quantum yield of the test sample.

-

Φf_ST_ is the fluorescence quantum yield of the standard.

-

Grad_X_ and Grad_ST_ are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_X_ and n_ST_ are the refractive indices of the sample and standard solutions (if different solvents are used; if the same solvent is used, this term becomes 1).

Caption: Experimental workflow for relative fluorescence quantum yield measurement.

Step-by-Step Experimental Methodology

1. Selection of a Suitable Fluorescence Standard:

-

Rationale: The chosen standard should have absorption and emission profiles that are in a similar spectral region to the test sample to minimize wavelength-dependent instrumental errors.[11]

-

Recommendation: For 1,4-Dimethyl-2,5-diphenylbenzene, which is expected to absorb in the UV and emit in the blue-violet region, Quinine Sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.55) or Anthracene in ethanol (Φf ≈ 0.27) are excellent candidates.

2. Preparation of Solutions:

-

Materials: Use spectrograde solvents (e.g., cyclohexane or ethanol) and standard 10 mm path length quartz cuvettes.

-

Procedure:

-

Prepare a concentrated stock solution of both 1,4-Dimethyl-2,5-diphenylbenzene and the chosen standard in the same solvent.

-

From the stock solutions, prepare a series of five to six dilutions for both the sample and the standard.

-

The concentrations should be chosen such that the absorbance of the solutions at the intended excitation wavelength ranges from approximately 0.02 to 0.1. It is critical that the absorbance never exceeds 0.1 to avoid inner filter effects. [4][11]

-

Prepare a "blank" sample containing only the pure solvent.

-

3. Spectroscopic Measurements:

-

Instrumentation: A research-grade spectrofluorometer and a UV-Vis spectrophotometer are required.

-

Procedure:

-

Absorption: Record the UV-Vis absorption spectrum for each of the prepared solutions (sample and standard). Note the exact absorbance value at the chosen excitation wavelength (λ_ex_).

-

Emission:

-

Set the excitation wavelength on the spectrofluorometer (e.g., 310 nm for Quinine Sulfate). Ensure the same λ_ex_ is used for both the standard and the sample.

-

Record the fluorescence emission spectrum for the solvent blank.

-

Under identical instrument conditions (e.g., excitation/emission slit widths), record the emission spectrum for each of the sample and standard solutions.

-

Subtract the solvent blank's spectrum from each of the recorded sample and standard spectra to correct for background and Raman scattering.

-

-

4. Data Analysis and Calculation:

-

Integrate Spectra: For each corrected emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

-

Plot Data: Create a graph of integrated fluorescence intensity (y-axis) versus absorbance at λ_ex_ (x-axis) for both the standard and the sample.

-

Determine Gradients: Perform a linear regression (fit) on both sets of data points. The slope of the resulting lines corresponds to the gradients (Grad_ST_ and Grad_X_). The linearity of these plots validates the quality of the data.[4][11]

-

Calculate Φf_X_: Use the gradients, the known quantum yield of the standard, and the refractive indices of the solvents (if different) in the primary equation to calculate the fluorescence quantum yield of 1,4-Dimethyl-2,5-diphenylbenzene.

Conclusion

The determination of the fluorescence quantum yield is an essential step in characterizing any potential fluorophore for advanced applications. For 1,4-Dimethyl-2,5-diphenylbenzene, a molecule with high potential as a blue emitter, a precise understanding of its fluorescence efficiency is critical for its deployment in materials science and biotechnology. The comparative method detailed in this guide provides a robust, self-validating framework for researchers to accurately quantify this key photophysical parameter. By carefully controlling experimental variables such as solvent, concentration, and choice of standard, this protocol enables the reliable characterization of novel fluorescent compounds, paving the way for their rational application in next-generation technologies.

References

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

-

Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved from [Link]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. Retrieved from [Link]

-

Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments. Retrieved from [Link]

-